molecular formula C8H14N2 B2525978 2-tert-butyl-4-methyl-1H-imidazole CAS No. 876310-50-8

2-tert-butyl-4-methyl-1H-imidazole

Cat. No.: B2525978
CAS No.: 876310-50-8
M. Wt: 138.214
InChI Key: CRMWXWGCHIXJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in modern chemical and biological sciences. nih.govchemsociety.org.ng Its importance stems from its presence in a multitude of natural products, including the essential amino acid histidine and the neurotransmitter histamine. nih.govuni.lu This biological prevalence has made the imidazole nucleus a focal point in medicinal chemistry. pitt.eduresearchgate.netfrontiersin.orgeuropa.eu Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgeuropa.eunih.gov

The unique electronic characteristics of the imidazole ring, being electron-rich and capable of acting as both a hydrogen bond donor and acceptor, allow it to bind effectively to a wide array of enzymes and receptors. nih.govbarcelonafinechemicals.com This versatility makes it a valuable scaffold for designing new therapeutic agents. nih.gov Beyond medicine, imidazole motifs are integral to materials science, finding applications as components of ionic liquids, dyes for solar cells, and catalysts in various chemical transformations. sigmaaldrich.comacs.org

Historical Context of Imidazole Synthesis and Functionalization

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring. frontiersin.orgnih.govnih.gov His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849), a process that, despite often resulting in low yields, is still relevant for producing certain C-substituted imidazoles. nih.govnih.gov

Since this initial discovery, a plethora of synthetic methodologies have been developed to construct and functionalize the imidazole ring, granting access to a diverse range of derivatives. nih.gov These methods include multicomponent reactions like the Radziszewski synthesis, which allows for the preparation of 2,4,5-trisubstituted imidazoles. Modern synthetic chemistry has further expanded the toolkit with the advent of microwave-assisted protocols and metal-catalyzed cross-coupling reactions, which offer more efficient and controlled routes to specifically substituted imidazoles. uni.lunih.govsigmaaldrich.com These advancements have been crucial in exploring the structure-activity relationships of imidazole derivatives in various scientific fields. nih.gov

Overview of Key Imidazole Structural Motifs and Their Academic Relevance

The functional diversity of imidazoles is largely dictated by the nature and position of substituents on the ring. Key structural motifs, such as 2,4-disubstituted and 2,4,5-trisubstituted imidazoles, are of significant academic interest because the substituents profoundly influence the molecule's steric and electronic properties.

For instance, in medicinal chemistry, the strategic placement of different groups on the imidazole scaffold is a common strategy for developing highly selective kinase inhibitors. nih.gov The substituents can be tailored to fit precisely into the binding pockets of target enzymes. In materials science, the imidazole ring can serve as a versatile building block—acting as an electron donor, acceptor, or a linker within larger conjugated systems for applications such as dye-sensitized solar cells. acs.org The ability to selectively functionalize the N-1 position is also critical, as it allows for the attachment of various side chains that can modulate solubility, stability, and biological activity. sigmaaldrich.com

Specific Contextualization of 2-tert-butyl-4-methyl-1H-imidazole within Substituted Imidazole Research

Specific research singling out this compound is scarce in the available scientific literature. However, we can infer its significance by analyzing its structural components within the context of known synthetic methods and structure-activity relationships for 2,4-disubstituted imidazoles.

The synthesis of 2,4-disubstituted imidazoles can be achieved through various routes, including one-pot procedures involving the condensation of α-dicarbonyl compounds, aldehydes, and ammonia, or via multi-step sequences. For a compound like this compound, a potential synthetic strategy could involve the reaction of an appropriate amidine (in this case, pivalamidine, to install the tert-butyl group at the C2 position) with a suitable α-haloketone.

While no specific data for this compound is readily available, the properties of a closely related compound, 2-tert-butyl-1H-imidazole , are documented and provided below for contextual reference.

Table 1: Physicochemical Properties of 2-tert-butyl-1H-imidazole

Property Value Source
IUPAC Name 2-tert-butyl-1H-imidazole
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
CAS Number 36947-69-0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

| XLogP3-AA (Predicted) | 1.8 | |

This data for a structurally similar molecule highlights the basic physicochemical characteristics that one might expect for imidazoles bearing a tert-butyl substituent. The study of specifically substituted imidazoles like this compound continues to be an area of interest, as even minor structural modifications can lead to significant changes in chemical behavior and biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWXWGCHIXJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthetic Approaches for 2-tert-butyl-4-methyl-1H-imidazole

Direct synthetic methods aim to construct the this compound scaffold or functionalize a pre-existing imidazole (B134444) ring to achieve the target structure. These strategies can be broadly categorized into alkylation-based methods and condensation reactions for the formation of the imidazole core.

Alkylation-Based Strategies

Alkylation strategies involve the introduction of alkyl groups onto a pre-formed imidazole ring. This can occur at either a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation) of the imidazole nucleus.

The N-alkylation of unsymmetrical imidazoles, such as a hypothetical this compound precursor, is a common transformation. However, it often yields a mixture of regioisomers. The development of regioselective N-alkylation protocols is crucial for controlling the position of the incoming alkyl group. The regioselectivity is influenced by several factors, including the nature of the substituent on the imidazole ring, the type of alkylating agent used, and the reaction conditions. nih.gov For instance, in the N-alkylation of 2-methylimidazole, the ratio of the resulting isomeric products is dependent on these factors. nih.gov

While specific protocols for the regioselective N-alkylation of this compound are not extensively documented in readily available literature, general principles can be applied. The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been shown to be effective in directing the regioselectivity of N-alkylation in complex arylated imidazoles. nih.gov This strategy involves the protection of one of the nitrogen atoms, followed by alkylation of the unprotected nitrogen and subsequent deprotection. nih.gov Another approach to achieve regioselectivity is through phase-transfer catalysis (PTC), which can control the concentration of the reactive imidazolide (B1226674) anion in the reaction phase. phasetransfercatalysis.com

FactorInfluence on Regioselectivity
Substituent Effects Electron-donating or withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms.
Steric Hindrance Bulky substituents can direct the alkylation to the less sterically hindered nitrogen atom.
Alkylating Agent The nature and size of the alkylating agent can affect the regiochemical outcome.
Reaction Conditions The choice of base, solvent, and temperature can significantly impact the ratio of N-alkylated isomers.

Table 1: Factors Influencing Regioselective N-Alkylation of Imidazoles

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. acs.org Transition-metal-catalyzed C-H activation is a prominent strategy for the direct arylation and alkylation of heterocycles, including imidazoles. nih.govwiley.com

For a molecule like this compound, direct C-H functionalization could potentially be used to introduce substituents at the C-5 position. Palladium catalysis, in particular, has been widely employed for the C-H arylation of imidazoles. nih.gov The regioselectivity of these reactions can often be controlled by the use of directing groups. nih.gov While specific examples of directed C-H functionalization on this compound are not prevalent in the literature, general methodologies developed for other substituted imidazoles could likely be adapted. These methods often employ a palladium catalyst in the presence of a suitable ligand and base. nih.gov

Condensation Reactions for Imidazole Ring Formation

Condensation reactions provide a direct route to the imidazole ring system from acyclic precursors. These methods are highly valuable for the de novo synthesis of substituted imidazoles.

The Debus-Radziszewski reaction is a classic and versatile method for synthesizing imidazoles. wikipedia.orgscribd.com It is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.org

To synthesize this compound via the Debus-Radziszewski reaction, the required starting materials would be methylglyoxal (B44143) (a 1,2-dicarbonyl compound), pivalaldehyde (the aldehyde that provides the 2-tert-butyl group), and ammonia.

Despite its utility, the classical Debus-Radziszewski reaction can sometimes suffer from low yields. researchgate.net Consequently, numerous modifications have been developed to improve its efficiency. These adaptations include the use of various catalysts and reaction conditions, such as microwave irradiation or sonication, to enhance reaction rates and yields. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govscirp.org The Debus-Radziszewski reaction is itself an example of an MCR. wikipedia.org MCRs are particularly well-suited for the synthesis of diverse libraries of substituted imidazoles. researchgate.net

The synthesis of 2,4-disubstituted imidazoles has been achieved through a catalyst-free [3+2] cyclization of vinyl azides with amidines, showcasing a modern MCR approach. acs.org For the specific synthesis of this compound, a four-component reaction could be envisioned. One such approach is the reaction of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). researchgate.net The use of an appropriate 1,2-diketone (methylglyoxal), aldehyde (pivalaldehyde), and ammonia source (ammonium acetate) could potentially yield the target molecule. The development of novel catalysts, including bismuth(III) triflate and various nanocatalysts, has further expanded the scope and efficiency of MCRs for imidazole synthesis. scirp.org

Cyclization Reactions and Intramolecular Annulation Methodologies

The formation of the imidazole ring is the cornerstone of synthesis. Classical methods, which remain relevant, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This is known as the Debus-Radziszewski imidazole synthesis. researchgate.netwikipedia.org By selecting the appropriate diketone and aldehyde precursors, various substituted imidazoles can be prepared. researchgate.net

More modern approaches offer greater control and efficiency. A notable strategy is the [3+2] cyclization of vinyl azides with amidines, which can be performed under catalyst-free conditions. nih.govacs.org This method involves the reaction of a vinyl azide (B81097) with an amidine, where the choice of reactants dictates the substitution pattern on the final imidazole product. After screening various parameters, optimal conditions for such transformations often involve using a base like DBU in a solvent such as acetonitrile (B52724). nih.gov

Intramolecular annulation presents another powerful technique for constructing fused imidazole systems, which can be precursors to the desired compound. For instance, N-Boc-2-alkynyl-4-bromo-5-methylimidazoles can undergo silver carbonate/trifluoroacetic acid-mediated intramolecular annulation. researchgate.net This reaction proceeds with high regioselectivity, yielding six-membered ring products exclusively. researchgate.net Such strategies highlight the potential for creating complex imidazole derivatives through controlled cyclization pathways.

Synthesis of Related tert-Butyl and Methyl Imidazole Derivatives (Analogous Approaches)

The synthetic routes to closely related structural analogs provide valuable insight into the potential pathways for synthesizing this compound. These analogous approaches demonstrate the versatility of imidazole synthesis and the methods for introducing key functional groups.

The synthesis of the parent compound, 2-tert-butyl-1H-imidazole, is a key starting point. nih.gov Its derivatives are also of significant interest. A notable example is the preparation of 1-tert-butyl-2-diphenylphosphino-imidazole. This is achieved through the metalation of 1-tert-butylimidazole, a sterically demanding precursor, followed by a reaction with diphenylchlorophosphane. researchgate.net The resulting phosphino-imidazole can be further subjected to oxidation and complexation reactions. researchgate.net The synthesis of 1-tert-butyl-1H-imidazole itself can be accomplished via several routes, including a multi-step process starting from tert-butyl isothiocyanate. chemicalbook.com

A catalyst-free approach for synthesizing 2,4-disubstituted-1H-imidazoles has been developed, which can be applied to tert-butyl containing derivatives. acs.org For example, the reaction leading to 4-(4-(tert-Butyl)phenyl)-2-phenyl-1H-imidazole involves reacting the appropriate vinyl azide and amidine and results in a high yield. acs.org

Table 1: Synthesis of a 2,4-disubstituted Imidazole Derivative

Product Yield Starting Materials Conditions Reference

The synthesis of derivatives containing the 4-methylimidazole (B133652) core is well-documented. These compounds often serve as building blocks in medicinal chemistry. researchgate.net For instance, starting from 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 position of the imidazole ring can be derivatized with various alkyl groups. researchgate.net Furthermore, 4-methylimidazole-2-carboxylic acid has been synthesized from 4-methylimidazole in a four-step process involving N-benzyl protection, acylation, debenzylation, and ester hydrolysis, with a total yield of 65%. researchgate.net This protocol was optimized for solvent, base, temperature, and reaction time to ensure high yields using inexpensive reagents. researchgate.net Another approach involves the lithiation of an N-protected imidazole, which can then be substituted at the desired position. google.com

The synthesis of the isomeric 5-tert-butyl-4-methylimidazole involves similar principles of heterocyclic construction. Alkylation and condensation reactions are typical methods employed. One potential route involves the reaction of an appropriate α-aminoketone with an imidate, or the cyclization of a diamine precursor. The synthesis of the related 4-tert-butylimidazole has been reported with a 78% yield from the corresponding 4-tosyl-2-oxazoline intermediate, which is treated with ammonia in methanol (B129727) in a sealed tube at elevated temperatures. clockss.org This suggests a possible pathway where a suitably substituted oxazoline (B21484) could serve as a precursor to the 5-tert-butyl-4-methyl isomer.

The protection of the imidazole nitrogen is a critical step in many synthetic sequences, preventing unwanted side reactions and directing substitution to the carbon atoms of the ring. The tert-butyloxycarbonyl (Boc) group is a common N-protecting group. For example, tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates are synthesized as intermediates for further cross-coupling reactions. researchgate.net

Another versatile method for protecting the imidazole nitrogen involves reaction with triethyl or trimethyl orthoformate to form orthoamides. researchgate.netacs.org This dialkoxymethyl protecting group facilitates metalation at the C-2 position and can be readily removed under neutral or acidic conditions at room temperature. researchgate.net

N-substitution can also be achieved by reacting the imidazole with an alkylating agent in the presence of a base. A series of N-substituted imidazole derivatives can be synthesized by first reacting the imidazole nucleus with ethyl chloroacetate (B1199739) in dry acetone (B3395972) with anhydrous potassium carbonate to form an imidazole ester intermediate. nih.gov This intermediate can then be reacted with various amines to yield the desired N-substituted products. nih.gov

Table 2: Representative N-Substitution Reaction

Reactants Base Solvent Product Yield Reference

Advanced Synthetic Techniques and Optimization of Reaction Conditions

To improve yields, reduce reaction times, and enhance selectivity, various advanced synthetic techniques have been applied to imidazole synthesis. Microwave-assisted synthesis has been shown to provide a simple and efficient solventless method for producing substituted imidazoles. wikipedia.org

Optimization of reaction conditions is crucial for the successful synthesis of sterically hindered imidazoles. This often involves a systematic screening of solvents, bases, and catalysts. For the [3+2] cyclization of vinyl azides and amidines, various solvents (DMSO, NMP, water) and bases were tested, with DBU in acetonitrile proving to be the optimal combination. nih.gov It was noted that in the absence of the DBU base, no product formation was observed. nih.gov

Solid-phase synthesis represents another advanced approach, particularly for constructing complex molecules like peptides that incorporate imidazole-containing building blocks. rsc.org This methodology allows for efficient, stepwise elaboration and purification. rsc.org Furthermore, catalyst-free protocols are gaining attention as they offer milder reaction conditions and avoid potential metal contamination in the final products. nih.govrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Imidazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise functionalization of the imidazole core.

Regioselective Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been effectively employed for the alkynylation of imidazole scaffolds. An efficient method for the regioselective Sonogashira cross-coupling of 9-substituted 2,8-diiodopurines has been developed, where the regioselectivity is controlled by the choice of the palladium catalyst's ligand. rsc.org For instance, using a catalyst with a monodentate ligand like Pd(PPh₃)₄ favors alkynylation at the C2 position. rsc.org Conversely, employing catalysts with bidentate or electron-rich monodentate phosphine (B1218219) ligands, or Pd₂(dba)₃·CHCl₃, shifts the preferred coupling site to the C8-position. rsc.org

Research has also demonstrated the synthesis of 2,3-diiodinated diphenylacetylene (B1204595) and iodinated meta-terphenylacetylene derivatives through highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. nih.gov The coupling selectively occurs at the terminal C-I bonds, which are less sterically hindered and more reactive. nih.gov Furthermore, a novel application of an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, facilitates room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. nih.gov This method offers high yields, excellent functional group tolerance, and broad reaction compatibility. nih.gov

A study on tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate reported a regioselective cross-coupling reaction that provides access to 2,4-dialkynylated and 2-alkynylated-4-arylated-1H-imidazole-1-carboxylates in good to excellent yields under mild conditions. researchgate.net

Table 1: Regioselective Sonogashira Cross-Coupling Reactions

SubstrateCatalyst/LigandPosition of AlkynylationReference
9-substituted 2,8-diiodopurinesPd(PPh₃)₄ (monodentate)C2 rsc.org
9-substituted 2,8-diiodopurinesPd₂(dba)₃·CHCl₃ or bidentate/electron-rich monodentate phosphine ligandsC8 rsc.org
5-substituted-1,2,3-triiodobenzenePalladium catalystTerminal C-I bonds nih.gov
tert-Butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylatePalladium catalystC2 and C4 researchgate.net
Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a versatile method for creating carbon-carbon bonds. This reaction has been utilized for the modification of imidazole derivatives. For example, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide reacts with various phenylboronic acids in a Suzuki-Miyaura cross-coupling to form 5-biphenyl derivatives of 4H-imidazole-N-oxide. nih.gov The choice of an iodo-substituted derivative as the starting material is strategic, as iodoarenes exhibit high reactivity and lead to quantitative yields of biphenyl (B1667301) products under classic Suzuki conditions. nih.gov

The effectiveness of Suzuki-Miyaura coupling can be influenced by the protecting groups on the imidazole ring. For instance, while a methyl-imidazole may only yield a trace amount of product, a trityl-protected imidazole electrophile can lead to good yields. nih.gov The reaction conditions, such as the solvent system, also play a crucial role. While THF with water as a cosolvent is generally effective, some heterocyclic substrate combinations benefit from using THF with an aqueous potassium phosphate (B84403) solution to achieve higher yields. nih.gov

Highly-functionalized pyridine (B92270) and pyrazole (B372694) derivatives bearing trifluoromethyl substituents have been synthesized using Suzuki-Miyaura cross-coupling protocols. rsc.org Furthermore, the Suzuki methodology has been identified as the most effective palladium-catalyzed cross-coupling reaction for the synthesis of enantiomerically pure 2-propylsuccinyl imidazole derivatives from chiral alkenyl boronate esters. rsc.org

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for forming aromatic C-N bonds. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine addition, deprotonation, and reductive elimination. wikipedia.org

The development of various generations of catalyst systems has expanded the utility of the Buchwald-Hartwig reaction, allowing for the coupling of virtually any amine with a wide range of aryl partners under increasingly mild conditions. wikipedia.org The choice of ligand is critical to the success of the reaction. For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in the first reliable extension of this reaction to primary amines. wikipedia.org More recently, bulky, electron-rich monophosphine ligands have demonstrated excellent performance in the palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides, including those that are deactivated. rsc.org

The reaction conditions can be optimized for specific applications. For example, the use of a soluble, functional group-tolerant, homogeneous base like DBU with ligands such as XantPhos has been shown to be effective. chemrxiv.org This system is applicable to a diverse range of aminations in both batch and continuous flow setups. chemrxiv.org

Stereoselective Synthesis and Chiral Induction in Imidazole Derivatives

The synthesis of chiral imidazole derivatives is of significant interest, particularly for applications in medicinal chemistry. While direct stereoselective synthesis of the this compound core is not extensively detailed in the provided context, the principles of chiral induction in related systems are relevant.

Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) has been employed as a chiral derivatizing agent to determine the absolute configuration of β-chiral aminoalcohols. researchgate.net This is achieved by preparing TBBA esters of the aminoalcohols and analyzing them by NMR spectroscopy. researchgate.net The differential shielding effects of the TBBA benzimidazole (B57391) group on the substituents of the chiral center allow for the assignment of the absolute configuration. researchgate.net This methodology highlights the potential for using chiral auxiliaries to control and analyze stereochemistry in imidazole-containing molecules.

Furthermore, the Suzuki methodology has been successfully applied to the synthesis of enantiomerically pure 2-propylsuccinyl imidazole derivatives starting from chiral alkenyl boronate esters, demonstrating a pathway to chiral imidazole-containing structures. rsc.org

Solvent-Free and Mechanochemical Synthesis Protocols for Imidazoles

In line with the principles of green chemistry, solvent-free and mechanochemical methods for imidazole synthesis have gained attention. These approaches aim to reduce waste, energy consumption, and the use of hazardous solvents.

A catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles has been developed through a [3 + 2] cyclization of vinyl azides with amidines. acs.orgnih.gov This method provides a straightforward route to substituted imidazoles without the need for a metal catalyst.

Solvent-free conditions have also been successfully applied to the synthesis of 2,4,5-trisubstituted imidazoles. One such method involves the reaction of benzil (B1666583), aldehydes, and ammonium acetate in the presence of trichloromelamine (B80692) as a catalyst at 110 °C. researchgate.net This protocol is noted for its short reaction times, high yields, and simple work-up. researchgate.net

Regioselectivity and Chemoselectivity in Synthetic Pathways

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules to avoid the formation of undesired isomers and byproducts. In the context of imidazole synthesis, these factors are often dictated by the choice of catalysts, ligands, and reaction conditions.

As discussed in the context of the Sonogashira reaction, the regioselectivity of alkynylation on di-iodinated purine (B94841) systems can be effectively controlled by the nature of the palladium catalyst's ligand. rsc.org Monodentate ligands favor reaction at the C2 position, while bidentate or electron-rich monodentate ligands direct the coupling to the C8 position. rsc.org This catalyst-controlled regioselectivity is a powerful strategy for selectively functionalizing specific positions on a heterocyclic core.

Similarly, in the Suzuki-Miyaura coupling of 3-iodo-5-bromoindoles, careful control of the reaction temperature allowed for selective mono-coupling at the more reactive 3-iodo position, leaving the 5-bromo position available for subsequent functionalization. thieme-connect.de

A method for the regioselective nitrosylation of imidazopyridines via C(sp²)-H bond functionalization using tert-butyl nitrite (B80452) has also been developed. nih.gov This reaction proceeds under mild conditions and provides a library of 3-nitrosoimidazopyridines in high yields, demonstrating excellent regioselectivity for the C3 position. nih.gov

Furthermore, a regioselective synthesis of 1,4-disubstituted imidazoles has been achieved through a protocol involving a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization with an amine nucleophile. nih.gov This method provides the desired products with complete regioselectivity and is tolerant of a diverse range of N-substituents. nih.gov

Control of Substitution Patterns on the Imidazole Ring

Achieving a desired substitution pattern on the imidazole ring, for instance, the 2,4-disubstitution seen in this compound, is a central challenge in heterocyclic chemistry. The regioselectivity of the synthesis is paramount, and various strategies have been developed to direct substituents to specific positions. rsc.org The choice of synthetic route often dictates the final arrangement of functional groups.

One effective strategy for synthesizing 2,4-disubstituted-1H-imidazoles involves the [3+2] cyclization of vinyl azides with amidines. This catalyst-free method provides a direct route to the imidazole core. For example, the reaction of a vinyl azide with an amidine can be optimized to produce high yields of the desired disubstituted product. The reaction proceeds by forming the C2-N3 and C4-C5 bonds of the imidazole ring. While a specific synthesis for this compound is not detailed, analogous syntheses of 2,4-disubstituted imidazoles demonstrate the viability of this approach. The reaction conditions, including solvent and base, are critical for maximizing yield. acs.org

For instance, the synthesis of various 2,4-disubstituted imidazoles has been achieved with excellent yields, as shown in the table below, which summarizes the outcomes for different substituted starting materials under optimized conditions (1.5 equiv of amidine, 1.0 equiv of vinyl azide, and 1.5 equiv of DBU in acetonitrile). acs.org

Amidine (R1 group)Vinyl Azide (R2 group)Resulting 2,4-Disubstituted ImidazoleYieldReference
Phenyl4-(tert-Butyl)phenyl4-(4-(tert-Butyl)phenyl)-2-phenyl-1H-imidazole94% acs.org
Phenylm-Tolyl2-Phenyl-4-(m-tolyl)-1H-imidazole79% acs.org
CyclopropylPhenyl2-Cyclopropyl-4-phenyl-1H-imidazole72% acs.org

Other multicomponent reactions also offer regioselective pathways to highly substituted imidazoles. organic-chemistry.org For example, a three-bond forming reaction between imidamides and carboxylic acids catalyzed by copper can produce imidazoles with substitution at the N-1, C-2, and C-4 positions. rsc.org These methods highlight the importance of choosing the correct precursors to build the desired substitution pattern directly into the heterocyclic ring during its formation. rsc.org

Selective Functionalization of Heterocyclic Nitrogen versus Carbon Positions

Once the imidazole ring is formed, subsequent functionalization often requires selective reaction at either a nitrogen or a carbon atom. The inherent chemical nature of the imidazole ring presents both opportunities and challenges for such selectivity. nih.gov The ring contains two distinct nitrogen atoms (a pyridinic, doubly-bonded nitrogen and a pyrrolic, N-H nitrogen) and three carbon atoms (C2, C4, and C5), each with different reactivity profiles. nih.govnih.gov

The C2 position is the most acidic carbon, making it susceptible to deprotonation by strong bases, followed by reaction with an electrophile. nih.govyoutube.com In contrast, the C5 position shows high reactivity toward electrophilic substitution. nih.gov The N-H nitrogen is acidic and can be deprotonated or act as a nucleophile for alkylation or acylation. youtube.com

Selective N-functionalization, such as N-alkylation, is a common transformation. The regioselectivity of alkylation (at N1 vs. N3 in a non-symmetrical imidazole) can often be controlled by the choice of solvent, the presence of acids or bases, and the nature of the protecting groups. youtube.com For instance, the use of a removable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct subsequent reactions. The SEM group can be used to protect one nitrogen, allowing for selective functionalization at other positions, and can later be moved to a different nitrogen (an "SEM-switch") to open up previously unreactive sites for substitution. nih.gov

Selective C-functionalization can be more complex but is achievable through several strategies:

Direct C-H Activation/Arylation: Palladium-catalyzed C-H arylation protocols have been developed for the regioselective introduction of aryl groups at all three carbon positions of the imidazole ring. nih.gov

Halogenation-Metal Exchange: A powerful strategy involves the initial halogenation of the imidazole ring, followed by an iodine-copper or iodine-lithium exchange. This creates a nucleophilic carbon center that can react with a wide range of electrophiles. For example, protected 4,5-diiodoimidazoles can react regioselectively to provide 5-cuprated imidazoles, which are then functionalized. nih.gov This process can be repeated to introduce different functional groups sequentially. nih.gov

Directed Lithiation: The most acidic proton at C2 can be removed by a strong base like n-butyllithium, creating a nucleophilic center at C2 that can be trapped by an electrophile. youtube.com

The table below summarizes various functionalization reactions and the conditions that favor selectivity between nitrogen and carbon positions.

Reaction TypeTarget PositionGeneral Conditions/StrategyReference
AlkylationNitrogenReaction with alkyl halides or sulfonates; regioselectivity influenced by base and solvent. youtube.com
ArylationNitrogenCopper-catalyzed reaction with diaryliodonium salts. organic-chemistry.org
HalogenationCarbon (C4/C5)Treatment with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). youtube.com
Lithiation/FunctionalizationCarbon (C2)Deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. youtube.com
Direct C-H ArylationCarbon (C2, C4, C5)Palladium-catalyzed cross-coupling reactions, often requiring a directing group (e.g., SEM). nih.gov
Iodine-Copper ExchangeCarbon (C5)Reaction of a diiodoimidazole with an organocuprate to selectively functionalize the C5 position. nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Imidazole (B134444) Ring

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the former is generally more facile. The presence of the electron-donating tert-butyl and methyl groups in 2-tert-butyl-4-methyl-1H-imidazole enhances the electron density of the ring, thereby activating it towards electrophilic attack.

Imidazole itself is more susceptible to electrophilic attack than other five-membered heterocyclic systems like pyrazole (B372694) or thiazole. globalresearchonline.net Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable cationic intermediate. globalresearchonline.net

In the case of this compound, the positions available for electrophilic attack are C-5. The tert-butyl group at C-2 and the methyl group at C-4 are both electron-donating groups, which activate the ring towards electrophilic substitution. wikipedia.orgopenstax.org The directing effect of these alkyl groups further favors substitution at the C-5 position. The bulky tert-butyl group at the C-2 position can sterically hinder the approach of electrophiles to the adjacent C-5 position to some extent. wikipedia.org However, the electronic activation from both alkyl groups is expected to make the C-5 position highly reactive.

Standard electrophilic substitution reactions such as nitration and halogenation can be performed on imidazole systems. youtube.com For instance, nitration of imidazole with nitric acid in sulfuric acid yields 4-nitroimidazole. youtube.com Halogenation also proceeds readily; for example, chlorination of imidazole with aqueous hypochlorite (B82951) can yield di- and trichloroimidazoles. youtube.com

Table 1: Electrophilic Aromatic Substitution on Imidazole Systems

ReactionReagentExpected Product with this compoundReference
NitrationHNO₃/H₂SO₄2-tert-butyl-4-methyl-5-nitro-1H-imidazole youtube.com
BrominationBr₂/Acetic Acid5-bromo-2-tert-butyl-4-methyl-1H-imidazole youtube.com
ChlorinationAqueous Hypochlorite5-chloro-2-tert-butyl-4-methyl-1H-imidazole youtube.com
IodinationI₂ or NIS5-iodo-2-tert-butyl-4-methyl-1H-imidazole youtube.com

Note: The products listed are based on the expected regioselectivity for electrophilic substitution on the this compound ring system, considering the directing effects of the alkyl groups.

Nucleophilic substitution reactions on the imidazole ring are less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net However, nucleophilic displacement can occur at carbon positions bearing a suitable leaving group, such as a halogen. The most acidic proton on the imidazole ring is at the C-2 position, and deprotonation with a strong base like butyllithium (B86547) can facilitate nucleophilic attack at this position. youtube.com

For a pre-functionalized imidazole, such as one with a halogen at the C-2, C-4, or C-5 position, nucleophilic substitution is a viable transformation. The rate and feasibility of these reactions depend on the nature of the nucleophile, the leaving group, and the reaction conditions. In general, for nucleophilic aromatic substitution (SNAr) reactions, a good leaving group and a potent nucleophile are required. The stability of the leaving group anion is a crucial factor, with halides being common leaving groups. libretexts.org The mechanism of SNAr reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov

Table 2: Nucleophilic Displacement at Imidazole Carbon Positions

Substrate (Example)NucleophileProduct (Example)Reaction TypeReference
2-BromoimidazolePrimary Amine2-Aminoimidazole derivativeSNAr youtube.com
4-Iodo-1-methyl-2-tert-butylimidazoleEthylmagnesium bromide2-tert-butyl-1-methyl-4-ethyl-1H-imidazoleGrignard Cross-CouplingThis is an illustrative example based on known organometallic reactions.
N-(2,4,6-trinitrophenyl) imidazolen-ButylamineN-n-butyl-2,4,6-trinitroanilineSNAr researchgate.net

The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring allows it to act as a nucleophile. One of the important reactions showcasing this nucleophilicity is the aza-Michael addition, which involves the conjugate addition of the imidazole to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. benthamopenarchives.com This reaction is a powerful tool for the formation of carbon-nitrogen bonds. benthamopenarchives.com

The reaction can be catalyzed by acids, bases, or enzymes, and can also proceed under solvent- and catalyst-free conditions, particularly when the Michael acceptor is used in excess and the reaction is heated. elsevierpure.comd-nb.info The nucleophilicity of the imidazole can be influenced by the substituents on the ring. In the case of this compound, the electron-donating alkyl groups are expected to enhance the nucleophilicity of the N-1 nitrogen.

Table 3: Reactivity of Imidazoles in Michael-Type Reactions

Imidazole DerivativeMichael AcceptorProduct TypeCatalyst/ConditionsReference
ImidazoleAcrylonitrile3-(1H-imidazol-1-yl)propanenitrile80 °C, solvent-free d-nb.info
ImidazoleMethyl acrylateMethyl 3-(1H-imidazol-1-yl)propanoate80 °C, solvent-free d-nb.info
2-Phenylimidazole (B1217362)Methyl acrylateMethyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate80 °C, solvent-free d-nb.info
4-NitroimidazoleMethyl vinyl ketone4-(4-nitro-1H-imidazol-1-yl)butan-2-oneBasic ionic liquid acs.org

Oxidative and Reductive Transformations of the Imidazole Core

The imidazole ring can undergo both oxidative and reductive transformations, leading to a variety of derivatives with different saturation levels and functionalities.

The oxidation of imidazoles can lead to a range of products depending on the oxidant and the reaction conditions. The imidazole ring itself is relatively stable to oxidation, but the presence of substituents can influence the reaction outcome. For instance, the photo-oxidation of some imidazole derivatives can be accelerated by certain structural features. rsc.org In the presence of strong oxidizing agents or under forced degradation conditions, the imidazole moiety can be cleaved or modified. nih.gov

The atmospheric oxidation of imidazole is initiated by hydroxyl radicals, with the addition of the OH radical to the carbon atoms of the ring being the dominant pathway. rsc.org For substituted imidazoles like this compound, the oxidation could potentially target the alkyl side chains or the imidazole ring itself. The oxidation of a methyl group on an aromatic ring can lead to a carboxylic acid, while a tert-butyl group is generally more resistant to oxidation. Selective oxidation of the methyl group at the C-4 position to a formyl or carboxyl group could be a potential transformation.

Table 4: Oxidative Transformations of Imidazole Derivatives

SubstrateOxidant/ConditionsProduct TypeReference
ImidazoleHydroxyl Radicals (Atmospheric)Hydroxylated imidazole adducts rsc.org
Daclatasvir (contains imidazole moiety)Base-mediated autoxidationOxidized imidazole degradants nih.gov
Daclatasvir (contains imidazole moiety)H₂O₂ or AIBNOxidized imidazole degradants nih.gov
2,4,5-Triphenylimidazole (Lophine) derivativesUV irradiation/OxygenPhoto-oxidation products rsc.org

The imidazole ring is generally resistant to catalytic hydrogenation. acs.org However, under specific conditions, the ring can be reduced to form dihydroimidazoles (imidazolines) and tetrahydroimidazoles (imidazolidines). For example, the hydrogenation of imidazole in acetic anhydride (B1165640) with platinum oxide as a catalyst can yield diacetylimidazolidine. acs.org

The reduction of imidazolium (B1220033) salts is a more common route to imidazolines. stackexchange.com For instance, 1,3-disubstituted imidazolium iodides can be reduced with sodium borohydride, although this can sometimes lead to ring-opening products. stackexchange.com The synthesis of dihydroimidazoles can also be achieved from the reaction of aldehydes and ethylenediamine, followed by oxidation. organic-chemistry.org

Table 5: Reduction Reactions of the Imidazole Core

Starting MaterialReagent/CatalystProduct TypeReference
ImidazolePtO₂/Acetic AnhydrideDiacetylimidazolidine acs.org
Benzimidazole (B57391)PtO₂/Acetic AnhydrideDiacetylbenzimidazoline acs.org
Imidazolium SaltsSodium BorohydrideImidazoline (B1206853) (and potential ring-opening) stackexchange.com
Aldehydes and EthylenediamineI₂/K₂CO₃ then (Diacetoxyiodo)benzeneImidazole (via imidazoline intermediate) organic-chemistry.org

Cycloaddition Reactions Involving Imidazole Moieties (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, characterized by high regio- and stereoselectivity. nih.gov The 1,3-dipolar cycloaddition, in particular, involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org Imidazole derivatives can participate in such reactions, although the imidazole ring itself is typically the product of a cycloaddition rather than a reactant. For instance, the synthesis of substituted imidazoles can be achieved through a [3+2] cyclization of vinyl azides with amidines. acs.org

In the context of reactions involving the imidazole core, azomethine ylides derived from imidazoles are key intermediates. wikipedia.org Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors. mdpi.com These ylides can then undergo intramolecular or intermolecular 1,3-dipolar cycloadditions with suitable dipolarophiles (e.g., alkenes, alkynes, or carbonyls) to generate complex fused heterocyclic systems. nih.govmdpi.com For example, an azomethine ylide generated from an N-substituted amino acid and an aldehyde can react with a dipolarophile to form a new five-membered ring. nih.gov While the general principles of 1,3-dipolar cycloadditions are well-established, specific studies detailing the participation of this compound in such reactions are not extensively documented in the reviewed literature. wikipedia.orgmdpi.comnih.gov However, the imidazole N-oxide variant can undergo a [3+2] cycloaddition with ylidenemalononitriles, which proceeds through an unstable cycloadduct that rearranges to the final product. beilstein-journals.org

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions and derivatization are fundamental to leveraging the this compound scaffold for various applications. These transformations allow for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of derivatives.

Conversion of Halogenated Imidazoles to Diverse Functionalities

Halogenated imidazoles are valuable intermediates for further chemical modifications, primarily through cross-coupling reactions. The reactivity of the halogen substituent is influenced by its position on the imidazole ring and the presence of other substituents. While direct halogenation of this compound can be complex, the synthesis and subsequent reaction of related halogenated imidazoles provide significant insight into potential derivatization strategies.

A study on tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate, a closely related analogue, demonstrates the utility of halogenated imidazoles in regioselective Sonogashira cross-coupling reactions. researchgate.net This method allows for the selective introduction of alkynyl groups at the C-2 and C-4 positions under mild conditions. researchgate.net The regioselectivity is controlled by carefully adjusting the reaction conditions. For example, the C-2 position can be selectively functionalized, followed by a subsequent coupling reaction at the C-4 position. researchgate.net

Table 1: Regioselective Sonogashira Cross-Coupling of a Dibrominated Imidazole Derivative researchgate.net

Starting Material Alkyne Catalyst/Conditions Product(s) Yield (%)
tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt tert-Butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate 85
tert-Butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate (Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt tert-Butyl 5-methyl-4-(phenylethynyl)-2-((trimethylsilyl)ethynyl)-1H-imidazole-1-carboxylate 92
tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate (Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt tert-Butyl 2-bromo-5-methyl-4-((trimethylsilyl)ethynyl)-1H-imidazole-1-carboxylate 88

This data is for a structurally related compound, tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate, and is presented to illustrate the potential reactivity of halogenated this compound derivatives.

Beyond Sonogashira coupling, other palladium-catalyzed reactions like Suzuki and Heck couplings can be employed to introduce aryl and vinyl groups, respectively, further expanding the diversity of accessible derivatives from a halogenated precursor. researchgate.net

Carboxylation and Esterification Reactions on Imidazole Carbons

The introduction of carboxylic acid and ester functionalities onto the imidazole ring is a key strategy for creating derivatives with potential applications in medicinal chemistry and materials science.

Carboxylation: Direct carboxylation of the imidazole ring at a carbon atom can be challenging. A common strategy involves a deprotonation-carboxylation sequence. The most acidic proton on the imidazole ring is typically at the C-2 position. youtube.com For this compound, the C-5 position would be the likely site for deprotonation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce a carboxylic acid group. This approach is analogous to the lithiation and subsequent reaction with electrophiles reported for other imidazole systems. youtube.com

Esterification: Once the imidazole carboxylic acid is synthesized, it can be converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com However, for more sensitive substrates, milder conditions are often preferred.

The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for forming esters, including tert-butyl esters, under neutral conditions. commonorganicchemistry.com Other reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be used. organic-chemistry.org The choice of esterification method depends on the stability of the specific imidazole carboxylic acid and the desired ester group. organic-chemistry.orgnih.govgoogle.com

Table 2: Common Esterification Methods for Carboxylic Acids

Method Reagents Key Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Equilibrium reaction; often uses alcohol as solvent. masterorganicchemistry.com
Steglich Esterification Alcohol, DCC, DMAP (cat.) Mild, neutral conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com
Imidate-based Esterification Alcohol, Trichloroacetimidate Functions well with sensitive carboxylic acids. nih.gov
Alkylation Alkyl Halide (e.g., MeI), Base Useful alternative but risks alkylation at other nucleophilic sites. commonorganicchemistry.com

This table presents general methods for the esterification of carboxylic acids, which would be applicable to an imidazole carboxylic acid derived from this compound.

Coordination Chemistry and Ligand Design

2-tert-butyl-4-methyl-1H-imidazole as a Ligand in Metal Complexes

The unique substitution pattern of this compound, featuring a sterically demanding tert-butyl group at the 2-position and an electron-donating methyl group at the 4-position, imparts specific properties that influence its coordination behavior with metal centers.

Chelation Modes and Binding Sites of the Imidazole (B134444) Ligand

Imidazole and its derivatives typically act as monodentate ligands, coordinating to a metal ion through the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom (N3). wikipedia.org This is the primary binding mode for 2-substituted imidazoles. jocpr.comresearchgate.net The other nitrogen atom (N1) is typically protonated and not involved in coordination unless deprotonated to form an imidazolate bridge. wikipedia.org

In the case of this compound, coordination is expected to occur exclusively through the less sterically hindered pyridinic nitrogen. The presence of the bulky tert-butyl group at the adjacent 2-position prevents the ligand from acting as a bridging ligand through both nitrogen atoms, a common feature for less substituted imidazoles. This monodentate coordination is a key feature in the design of specific metal complexes where control of the coordination number is desired. jocpr.com

Ligand Typical Chelation Mode Binding Site
This compoundMonodentatePyridinic Nitrogen (N3)
Unsubstituted ImidazoleMonodentate, BridgingPyridinic Nitrogen (N3), Imidazolate (N1/N3)

Impact of Steric Bulk (tert-butyl group) on Coordination Geometry and Metal Center Accessibility

The tert-butyl group at the 2-position of the imidazole ring exerts a significant steric influence on the coordination sphere of the metal center. This steric hindrance can dictate the resulting coordination geometry and limit the number of ligands that can bind to the metal ion. For instance, while six unsubstituted imidazole ligands can comfortably fit around an octahedral metal center, the bulkiness of the 2-tert-butyl group would likely favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries. wikipedia.orgresearchgate.net

Electronic Effects of Substituents on Metal-Ligand Bonding Characteristics

The electronic nature of the substituents on the imidazole ring plays a crucial role in modulating the strength and character of the metal-ligand bond. Both the tert-butyl group at the 2-position and the methyl group at the 4-position are electron-donating groups through an inductive effect. This electron donation increases the electron density on the imidazole ring, enhancing the basicity of the pyridinic nitrogen and making the ligand a stronger sigma-donor. wikipedia.org

A stronger sigma-donating ligand can form a more stable coordinate bond with the metal center. This enhanced donation can influence the electronic properties of the metal ion, affecting its redox potential and spectroscopic characteristics. The insertion of tert-butyl groups on other aromatic systems has been shown to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be attributed to hyperconjugation and electrostatic effects. nih.gov This suggests that the electronic character of the metal-ligand bond in complexes of this compound will be significantly influenced by its electron-rich nature.

Synthesis and Characterization of Metal-Imidazole Coordination Compounds

The synthesis of metal complexes with imidazole-based ligands is a well-established area of research, with various methods available for the preparation of both discrete molecules and extended network structures. researchgate.netuomustansiriyah.edu.iq

Formation of Discrete Metal Complexes

Discrete metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.comresearchgate.net The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure and composition of the complex. The stoichiometry of the reactants is also a critical factor in determining the number of ligands coordinated to the metal center.

Characterization of these complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex. uomustansiriyah.edu.iq

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the imidazole ring. uomustansiriyah.edu.iq

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal ion. uomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state. jocpr.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. rsc.org

Technique Information Obtained
Elemental AnalysisEmpirical formula
IR SpectroscopyLigand coordination and functional groups
UV-Visible SpectroscopyElectronic transitions and coordination geometry
NMR SpectroscopyLigand structure in diamagnetic complexes
X-ray Crystallography3D structure, bond lengths, and angles

Self-Assembly into Coordination Polymers and Networks

While the steric bulk of the 2-tert-butyl group is likely to hinder the formation of dense three-dimensional coordination polymers, it does not preclude the possibility of forming lower-dimensional structures such as one-dimensional chains or two-dimensional layers. In such structures, the imidazole ligand would likely still coordinate in a monodentate fashion, with other bridging ligands or anions connecting the metal centers.

The formation of coordination polymers is a process of self-assembly, where the final structure is dictated by the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. The presence of the N-H proton on the imidazole ring also allows for the formation of hydrogen-bonded networks, which can further influence the supramolecular assembly of the complexes in the solid state. rsc.org The interplay between the coordinative bonds and non-covalent interactions like hydrogen bonding can lead to the formation of complex and functional supramolecular architectures.

Applications of Imidazole Ligands in Homogeneous Catalysis

Imidazole and its derivatives are of significant interest in homogeneous catalysis due to their ability to act as versatile ligands for a wide array of transition metals. nih.govresearchgate.net The nitrogen atoms in the imidazole ring serve as effective coordination sites, while the substituents on the ring provide a means to systematically tune the steric and electronic properties of the resulting metal complexes. nih.govresearchgate.net This adaptability makes imidazole-based ligands, including sterically hindered variants like this compound, valuable components in the design of highly active and selective catalysts.

The imidazole framework is a cornerstone in the development of chiral ligands for asymmetric catalysis. nih.gov The primary strategy involves attaching chiral auxiliaries to the imidazole ring at various positions (1, 2, 4, or 5) to create an asymmetric environment around the metal center. nih.gov These chiral auxiliaries are often derived from readily available natural sources like α-amino acids or chiral amines. nih.gov

A significant area of development is the synthesis of axially chiral imidazoles. nih.gov For instance, a strategy has been developed to create biaryl P,N-ligands incorporating an imidazole ring. In this design, a bulky group attached to one of the imidazole nitrogen atoms can stabilize a chiral conformation through π-stacking interactions, leading to configurationally stable atropisomers. acs.org These ligands have shown exceptional performance in reactions like the enantioselective A³-coupling. acs.org Another approach involves the catalytic enantioselective synthesis of axially chiral 2-aryl imidazoles through a process of cation-directed desymmetrization. nih.gov

Imidazole-based ligands have been successfully applied in a variety of asymmetric reactions:

Henry Reaction: Chiral bi- and tridentate ligands derived from 2-phenylimidazole (B1217362) and α-amino acids have been used to catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes, typically with copper(II) salts. nih.gov

Carbene Insertion: Axially chiral 2,2′-biimidazole ligands have been applied in the asymmetric insertion of carbenes into the N-H bonds of carbazoles. nih.gov

Allylation: Chiral bidentate sp²-N ligands based on imidazoles have been used in ruthenium-catalyzed asymmetric dehydrative C-, N-, and O-allylation reactions. nih.gov

The enantioselectivity of these catalytic systems is highly dependent on the structure of the ligand. For example, in the Henry reaction catalyzed by copper(II) complexes of imidazole-based ligands, it has been observed that increasing the steric bulk of the substituent on the chiral auxiliary generally leads to higher enantiomeric excesses (ee's). nih.gov

Table 1: Enantioselectivity in the Asymmetric Henry Reaction Catalyzed by Imidazole-Based Ligands

Ligand TypeSubstituent (R group)Catalyst SystemEnantiomeric Excess (ee)Reference
Amine-linked (Series 3)Bulky benzyl (B1604629) groupCu(II)Higher ee observed nih.gov
Amide-linked (Series 4)Bulky benzyl groupCu(II)Higher ee observed nih.gov
Amine-linked (Series 2)Not specifiedCu(II)Slightly higher ee than Series 4 nih.gov

The modification of the imidazole ligand is a critical tool for fine-tuning the activity and selectivity of a catalyst. The steric and electronic properties of substituents on the imidazole ring directly influence the coordination environment of the metal center. researchgate.net

Steric Effects: The introduction of bulky substituents, such as the tert-butyl group at the 2-position in this compound, can significantly impact catalytic performance.

Enhanced Stability: Bulky groups can protect the metal center from decomposition pathways, leading to more robust catalysts, particularly for reactions requiring harsh conditions like high temperatures. For example, ruthenium metathesis catalysts bearing imidazole ligands have shown high activity at elevated temperatures. mdpi.com

Selectivity Control: Steric hindrance can control the approach of substrates to the catalytic center, thereby influencing stereoselectivity. In copper-catalyzed protosilylation reactions, the use of ligands with bulky amine moieties was found to significantly improve the geometric selectivity of the product. acs.org

Activity Modulation: In some cases, increasing steric bulk can reduce catalytic activity. For instance, in a study of anticancer silver(I) imidazole complexes, it was found that as the volume of an R-alkyl substituent increased, the cytotoxic activity decreased. nih.gov

Electronic Effects: The electronic nature of the substituents on the imidazole ring modifies the electron-donating ability of the ligand, which in turn affects the reactivity of the metal center.

Electron-donating groups, such as methyl and tert-butyl, increase the electron density on the imidazole ring and enhance its σ-donor properties. This can strengthen the metal-ligand bond and modulate the electronic character of the metal, influencing its catalytic cycle.

Electron-withdrawing groups have the opposite effect, decreasing the electron-donating capacity of the ligand. The cytoprotective activity of certain indole-imidazole hybrids was found to be strictly related to their structure, with electron-donating groups on the imidazole ring showing the best results. mdpi.com

In situ ligand modification, where the ligand structure changes during the reaction to form the active catalyst, is another powerful strategy for catalyst optimization. researchgate.net This highlights the dynamic role that ligands can play in a catalytic cycle.

Structure-Activity Relationships in Imidazole-Based Coordination Complexes

The introduction of a methyl group into an imidazole ring in one study of ruthenium(II) complexes was found to reduce antitumor activity, possibly because it deformed the planar structure of the imidazole. nih.gov This illustrates the sensitivity of activity to even minor structural changes. Similarly, the cytoprotective activity of indole-imidazole hybrids is closely tied to their structure, with the presence of electron-donating groups on the imidazole ring enhancing activity. mdpi.com

In the context of stereoselective catalysis, the precise three-dimensional arrangement of the chiral ligand around the metal center is paramount. For axially chiral imidazole ligands, the height of the rotational barrier, which is influenced by π-stacking interactions or steric hindrance, is crucial for maintaining the chiral configuration during catalysis. nih.gov

The type of linker used to attach a chiral moiety to the imidazole core also plays a significant role. In a comparative study of ligands for the Henry reaction, amine-linked imidazole derivatives were found to be more reactive catalysts (stronger bases) than the corresponding amide-linked versions, although enantiomeric excesses were generally modest in the studied examples. nih.govresearchgate.net

The protonation or alkylation at a nitrogen atom in the imidazole ring leads to a symmetrization of the ring structure, which increases its aromatic character. acs.org This change in geometry and electronic distribution, observable through NMR spectroscopy, can influence the ligand's interaction with a metal center and, consequently, the properties of the resulting complex. acs.org

Table 2: Summary of Structure-Activity Observations

Structural FeatureObservationImpact on Activity/PropertyReference
Bulky Substituents (e.g., tert-butyl)Increased steric hindranceCan enhance catalyst stability and influence stereoselectivity mdpi.comacs.org
Electron-donating Groups (e.g., methyl)Increased electron density on ligandCan enhance σ-donor properties and modulate metal reactivity mdpi.com
Planarity of Imidazole RingDeformation of planar structure by a methyl groupReduced antitumor activity in a Ru(II) complex nih.gov
Chiral Auxiliary LinkerAmine vs. Amide linkerAmine-linked ligands showed higher reactivity in the Henry reaction nih.gov
Axial ChiralityStabilization of chiral conformation via π-stackingEssential for high enantioselectivity in asymmetric catalysis nih.govacs.org

Catalytic Applications of 2 Tert Butyl 4 Methyl 1h Imidazole and Its Derivatives

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a testament to the efficiency and atom economy of modern synthetic chemistry. Imidazole (B134444) derivatives have proven to be effective catalysts in this domain.

Role as Catalyst or Co-Catalyst in Organic Transformations

While specific studies detailing the use of 2-tert-butyl-4-methyl-1H-imidazole as a primary catalyst in MCRs are limited, the broader class of imidazole derivatives is widely employed. For instance, imidazole itself can act as an organocatalyst in the synthesis of highly functionalized molecules. It facilitates the in situ generation of reactive intermediates, such as aryl/alkylylidenemalononitrile derivatives, which then participate in reactions with various nucleophiles to create a diverse array of heterocyclic and carbocyclic compounds. rsc.org

In the synthesis of 2,4,5-trisubstituted-1H-imidazoles, various catalysts are employed in a one-pot, three-component reaction involving benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297). While a range of catalysts are effective, the specific use of this compound in this context is not prominently documented. However, polymer-supported oxidovanadium(IV) complexes incorporating imidazole-containing ligands have been successfully used to catalyze such reactions, yielding lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives in high yields. mdpi.com

Optimization of Reaction Scope and Efficiency

The table below illustrates the scope of a one-pot multicomponent reaction for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives using a polymer-supported oxidovanadium(IV) complex with an imidazole-containing ligand.

EntryAldehydeProductYield (%)
1Benzaldehyde2,4,5-Triphenyl-1H-imidazole96
24-Methylbenzaldehyde2-(p-Tolyl)-4,5-diphenyl-1H-imidazole94
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole95
44-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole92
54-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole90
6Formaldehyde (B43269)4,5-Diphenyl-1H-imidazole88

Reaction conditions: benzil (5 mmol), aldehyde (6 mmol), ammonium acetate (15 mmol), catalyst (0.015 g), in refluxing ethanol (B145695) for 30 minutes. mdpi.com

Supported Catalysis Systems

The development of supported catalysts is a significant step towards more sustainable chemical processes. Immobilizing a homogeneous catalyst onto a solid support combines the high activity and selectivity of the former with the ease of separation and recyclability of a heterogeneous catalyst.

Immobilization Techniques on Polymer Supports for Heterogeneous Catalysis

Imidazole derivatives can be effectively immobilized on various polymer supports. One common method involves the use of chloromethylated polystyrene cross-linked with divinylbenzene. Homogeneous catalysts, such as oxidovanadium(IV) complexes with imidazole-containing ligands, can be grafted onto this polymer support. mdpi.com Another approach involves the preparation of polymer microspheres and microfibers with imidazole functionalities, which can then be used to immobilize metal catalysts like oxovanadium(IV). researchgate.net These materials offer a high surface area for catalysis.

The use of magnetic nanoparticles as a support is another innovative strategy. For instance, chloro-deoxycellulose/ferroferric oxide (CDC@Fe3O4) nanocomposites have been used as a magnetic support for a heterogeneous Fenton photocatalyst, which also demonstrated catalytic activity in the synthesis of imidazole derivatives. mdpi.com

Recyclability and Stability Assessment of Imidazole-Based Heterogeneous Catalysts

A key advantage of supported catalysts is their potential for recycling. Polymer-supported oxidovanadium(IV) complexes have been shown to be recyclable for up to five catalytic cycles without a significant loss in their catalytic activity. mdpi.com Similarly, a heterogeneous zinc/imidazole catalyst developed for transesterification could be recovered by simple filtration and reused at least five times while maintaining its catalytic activity. mdpi.com

The stability of these catalysts is crucial for their practical application. Studies have shown that for some supported systems, there is no leaching of the active metal species, which ensures the long-term performance of the catalyst and the purity of the product. mdpi.com

The following table summarizes the recyclability of a polymer-supported oxidovanadium(IV) catalyst in the synthesis of 2,4,5-triphenyl-1H-imidazole.

CycleYield (%)
196
295
395
494
593

Organocatalysis and Non-Metallic Catalytic Pathways Involving Imidazoles

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering a metal-free alternative to traditional catalysis. Imidazoles are prominent in this field due to their ability to act as Brønsted acids, Brønsted bases, or nucleophilic catalysts.

The parent imidazole molecule is a well-known organocatalyst for various transformations, including multicomponent reactions. rsc.org Its utility stems from its ability to activate substrates through hydrogen bonding or proton transfer. While specific research on this compound as an organocatalyst is not extensively reported, the fundamental catalytic properties of the imidazole core suggest its potential in this area. The steric bulk of the tert-butyl group could be leveraged to induce high stereoselectivity in asymmetric reactions.

In the broader context of non-metallic catalysis, imidazole derivatives are part of a growing arsenal (B13267) of green catalysts. frontiersin.org Their application aligns with the principles of green chemistry by avoiding the use of toxic and expensive metals. The development of catalyst-free synthesis methods for imidazole derivatives themselves further contributes to the sustainability of these processes. acs.org

Mechanistic Investigations of Catalytic Cycles

The catalytic utility of this compound is primarily realized through its corresponding N-Heterocyclic Carbene (NHC). NHCs are a class of persistent carbenes that, while being neutral species, feature a highly nucleophilic divalent carbon atom stabilized by adjacent nitrogen atoms. scripps.edu The imidazole core is deprotonated to form the active NHC, which then serves as a potent organocatalyst for a variety of organic transformations. scripps.edursc.org Mechanistic investigations are therefore centered on the reaction pathways involving this active carbene species.

Elucidation of Reaction Pathways and Key Intermediates

The catalytic cycle of NHCs derived from imidazole precursors is well-studied and generally proceeds through a series of defined intermediates. nih.gov The process harnesses the unique ability of the NHC to reverse the polarity of functional groups, a concept known as "umpolung". nih.gov

A cornerstone of NHC catalysis is the formation of the Breslow intermediate . nih.govnih.gov The catalytic cycle typically begins with the nucleophilic attack of the NHC's carbene carbon on the carbonyl carbon of an aldehyde. This is followed by a proton transfer, which generates the Breslow intermediate, a key enaminol species. nih.gov This intermediate is a potent nucleophile and can be considered an acyl anion equivalent, embodying the umpolung reactivity that NHCs impart. nih.govnih.gov

From the Breslow intermediate, the reaction pathway can diverge depending on the substrates and reaction conditions. For example, in benzoin-type reactions, the Breslow intermediate attacks a second aldehyde molecule. Subsequent steps then lead to the formation of the product and the regeneration of the active NHC catalyst, closing the catalytic loop. nih.gov

In other transformations, such as those involving single-electron transfer (SET), the Breslow intermediate can act as a one-electron donor. nih.gov Inspired by enzymatic systems that use a thiamine (B1217682) diphosphate (B83284) coenzyme, this pathway allows NHCs to catalyze radical reactions. nih.gov The intermediate can undergo SET to an appropriate acceptor, leading to radical-based bond formations. nih.gov

Key intermediates in these catalytic cycles include:

The N-Heterocyclic Carbene (NHC): The active catalyst, formed by deprotonation of the imidazolium (B1220033) salt precursor. scripps.edu

The Breslow Intermediate: A neutral enaminol formed from the addition of the NHC to an aldehyde, acting as a pivotal acyl-anion equivalent. nih.gov

Tetrahedral Intermediates: Formed upon the addition of the NHC to substrates like diketones. nih.gov

Homoenolate Radicals: Generated via single-electron transfer from the Breslow intermediate in certain radical-based reactions. nih.gov

Spectroscopic methods, kinetic studies, and computational calculations are crucial tools used to identify and characterize these transient species, thereby elucidating the precise reaction pathway. nih.govacs.orgresearchgate.net

Influence of Imidazole Derivative Structure on Overall Catalytic Performance

The electronic and steric properties of the substituents on the imidazole ring have a profound impact on the stability, reactivity, and selectivity of the resulting N-Heterocyclic Carbene catalyst. The structure of the imidazole precursor, such as this compound, is therefore a critical determinant of its catalytic performance.

Electronic Effects: The electron-donating ability of the imidazole framework influences the nucleophilicity of the carbene carbon. The order of electron-donating power for related five-membered rings is generally considered to be imidazoline (B1206853) > imidazole > benzimidazole (B57391). scripps.edu Stronger electron donation enhances the nucleophilicity of the NHC, which can accelerate the initial step of the catalytic cycle (attack on the electrophile).

Steric Effects: The size of the substituents on the nitrogen atoms and the backbone of the imidazole ring plays a crucial role in catalyst performance.

At the N-positions: Bulky substituents, such as mesityl or adamantyl groups, can sterically shield the active carbene center. This can enhance the stability of the catalyst and, in many cases, improve the stereoselectivity of asymmetric reactions by creating a more defined chiral pocket. nih.gov

At the C2-position (the carbene carbon): A bulky group like the tert-butyl group in this compound directly influences the approach of the substrate. This steric hindrance can affect the rate of catalyst-substrate adduct formation. Studies have shown that bulkier N-aryl groups on the NHC can lead to the irreversible formation of the Breslow intermediate, whereas smaller N-aryl groups result in reversible formation. nih.gov

The interplay of these steric and electronic factors allows for the fine-tuning of the catalyst for specific applications. For instance, in a given reaction, a more electron-rich NHC might provide a higher reaction rate, but a bulkier NHC might yield superior diastereoselectivity or enantioselectivity. nih.gov

The following table illustrates how catalyst structure can influence performance, based on established principles of NHC catalysis.

N-SubstituentC2-SubstituentGeneral Catalytic Influence
MethylHydrogenLow steric hindrance, allowing for high reactivity with a broad range of substrates but often lower selectivity.
MesitylHydrogenHigh steric bulk provides excellent stability and is often used to induce high stereoselectivity in asymmetric catalysis. nih.gov
Methyltert-Butyl Steric hindrance at the catalytic center can influence substrate scope and may slow the rate of catalyst-substrate adduct formation.
tert-Butyl HydrogenIncreased steric bulk compared to methyl, offering a balance of reactivity and potential for improved selectivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the molecular properties of heterocyclic compounds. Density Functional Theory (DFT) is a widely used method for these investigations, balancing computational cost with accuracy. For a molecule like 2-tert-butyl-4-methyl-1H-imidazole, DFT calculations would provide deep insights into its geometry, stability, and electronic characteristics.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the total energy of the molecule for various arrangements of its atoms and identifying the geometry with the minimum energy.

Conformational analysis is particularly relevant due to the rotatable tert-butyl group. Different rotational positions (conformations) of this group relative to the imidazole (B134444) ring would be calculated to find the global minimum energy conformer, which represents the most likely structure of the molecule. The optimized bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined. Studies on similar substituted imidazoles have utilized DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to achieve reliable optimized structures. mdpi.com

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons in a chemical reaction, acting as an electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. For an imidazole derivative, the HOMO is typically located over the electron-rich imidazole ring.

LUMO: This orbital is the first available destination for electrons, acting as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would visualize the spatial distribution of these frontier orbitals and provide their energy values, which are crucial for predicting chemical reactivity. mdpi.comresearchgate.net

Table 1: Illustrative Frontier Orbital Data for a Substituted Imidazole (Note: This data is illustrative and not specific to this compound)

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -2.0

| ΔE | HOMO-LUMO Energy Gap | 4.0 to 6.0 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an attack by an electrophile. In an imidazole ring, this region is typically around the nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to attack by nucleophiles. For this molecule, the hydrogen atom attached to the nitrogen (the N-H proton) would be a prominent positive region.

Green Regions: Represent areas of neutral potential.

Analysis of Mulliken atomic charges, derived from the calculations, would provide a quantitative measure of the partial charge on each atom, complementing the visual information from the MEP map. mdpi.com

Mechanistic Rationalization of Chemical Reactions and Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. It allows for the study of transient species like transition states, which are often impossible to observe experimentally.

When this compound undergoes a reaction, it must pass through a high-energy transition state (TS). Computational methods can locate the geometry of this TS and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy or energy barrier . A lower energy barrier corresponds to a faster reaction rate. By calculating the energy barriers for different possible reaction pathways, chemists can predict which mechanism is most likely to occur. For instance, in a protonation reaction, the energy barriers for protonating either of the two nitrogen atoms in the imidazole ring could be calculated to determine the preferred site.

Many reactions involving substituted imidazoles can result in multiple products (isomers). This is known as a regioselectivity problem. For example, in an electrophilic substitution reaction, the incoming electrophile could attack different positions on the imidazole ring.

DFT calculations can predict the regioselectivity by comparing the activation energies for the transition states leading to each possible product. The pathway with the lowest energy barrier will be the favored one, and the corresponding product will be the major product. This computational prediction can then be compared with experimental results to validate the proposed mechanism. For reactions involving imidazole derivatives, computational studies have successfully explained observed regioselectivity by analyzing the stability of intermediates and the energy profiles of competing reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and the nature of intermolecular interactions. For this compound, MD simulations can elucidate the flexibility of the molecule and its interactions with surrounding molecules in various environments.

MD simulations can also be employed to study the intermolecular interactions of this compound. These interactions are crucial in determining the properties of the compound in condensed phases, such as liquids and solids. The imidazole ring, with its nitrogen atoms, can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (N). The alkyl substituents, the tert-butyl and methyl groups, primarily engage in weaker van der Waals interactions. nih.gov

In a simulation box containing multiple molecules of this compound, MD can track the formation and breaking of hydrogen bonds and the strength of van der Waals forces. Studies on similar alkyl imidazolium (B1220033) ionic liquids have shown that intermolecular interactions are a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions. nih.gov The balance of these forces dictates the structural organization and dynamic properties of the system. For instance, replica-exchange molecular dynamics simulations on a related ionic liquid, 1-butyl-3-methylimidazolium chloride, have demonstrated that the flexibility of the solute is enhanced in the ionic liquid compared to water due to the disruption of intramolecular hydrogen bonds. nih.gov

Interactive Data Table: Illustrative Intermolecular Interaction Energies in Substituted Imidazoles (kcal/mol)

Interacting PairInteraction TypeEstimated Energy Range (kcal/mol)
Imidazole N-H --- Imidazole NHydrogen Bond-5 to -10
tert-butyl --- tert-butylVan der Waals-0.5 to -2.0
Methyl --- MethylVan der Waals-0.2 to -1.0
Imidazole Ring --- Imidazole Ringπ-π Stacking-2 to -5

Note: This table provides estimated energy ranges for interaction types that would be relevant for this compound, based on general knowledge and studies of related molecules. Specific values for this compound would require dedicated computational studies.

Advanced Computational Methods (e.g., Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. nih.gov This method is based on the topology of the electron density, ρ(r), and provides a quantitative description of bonding.

For this compound, a QTAIM analysis would involve calculating the molecule's electron density using quantum chemical methods, typically Density Functional Theory (DFT). From the electron density, critical points are located where the gradient of the density is zero. These critical points are classified as nuclear critical points (attractors), bond critical points (BCPs), ring critical points, and cage critical points.

The properties of the electron density at the BCPs are particularly insightful. Key QTAIM descriptors at a BCP include:

The electron density, ρ(r_b): A higher value indicates a stronger bond.

The Laplacian of the electron density, ∇²ρ(r_b): A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell interaction (e.g., ionic, hydrogen bond, van der Waals).

The total energy density, H(r_b): The sign of H(r_b) can also help distinguish between shared (H < 0) and closed-shell (H > 0) interactions.

In this compound, QTAIM would be used to analyze the C-N, C-C, and C-H bonds within the molecule. It would also be invaluable for characterizing any intramolecular hydrogen bonds, for instance, between the N-H group and a nitrogen atom on an adjacent molecule in a condensed phase. Studies on other imidazole derivatives have successfully used QTAIM to understand the nature and strength of hydrogen bonding interactions. nih.gov For example, in a study of pyrrole-imidazole derivatives, QTAIM analysis was used to estimate the energy of intermolecular hydrogen bonds, which were found to be in the range of -11 to -13 kJ/mol. colab.ws

Interactive Data Table: Illustrative QTAIM Parameters for Bonds in Imidazole Derivatives

Bond TypeElectron Density (ρ) at BCP (a.u.)Laplacian (∇²ρ) at BCP (a.u.)Nature of Interaction
C=N~0.35< 0Covalent
C-N~0.28< 0Covalent
C-C (ring)~0.25< 0Covalent
C-H~0.20< 0Covalent
N-H···N (H-bond)~0.02 - 0.04> 0Closed-shell (H-bond)

Note: The values in this table are illustrative and based on QTAIM analyses of related heterocyclic compounds. Precise values for this compound would require specific calculations.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are a powerful tool for predicting the spectroscopic properties of molecules with high accuracy. These methods can provide theoretical spectra that aid in the interpretation of experimental data and can be used to identify unknown compounds. The primary spectroscopic techniques for which properties can be predicted are Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

NMR Spectroscopy:

Computational methods can predict the chemical shifts (δ) and spin-spin coupling constants (J) for NMR-active nuclei such as ¹H and ¹³C. For this compound, these calculations would be performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS).

The predicted ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the methyl group, the imidazole ring proton, and the N-H proton. The chemical environment of each proton, influenced by the electron-withdrawing and -donating effects of the substituents and the aromaticity of the imidazole ring, dictates its chemical shift. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Recent advancements in computational methods, including the use of specific functionals like WP04, have led to highly accurate predictions of ¹H NMR shifts, with mean absolute errors as low as 0.08 ppm against experimental data. github.io

Vibrational (IR and Raman) Spectroscopy:

First-principles calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. These calculations involve computing the second derivatives of the energy with respect to the atomic displacements (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and the normal modes of vibration.

For this compound, the predicted IR and Raman spectra would show characteristic bands corresponding to:

N-H stretching vibrations

C-H stretching vibrations (aromatic and aliphatic)

C=N and C=C ring stretching vibrations

C-H and N-H bending vibrations

Vibrations associated with the tert-butyl and methyl groups

The calculated spectra can be compared with experimental spectra to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. Theoretical studies on related imidazole compounds have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

Interactive Data Table: Predicted Spectroscopic Data for a Generic Substituted Imidazole

Spectroscopy TypeNucleus/GroupPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H NMRRing C-H7.0 - 8.0
¹H NMRN-H10.0 - 13.0
¹H NMRMethyl C-H2.0 - 2.5
¹H NMRtert-butyl C-H1.0 - 1.5
¹³C NMRRing C115 - 145
¹³C NMRMethyl C10 - 20
¹³C NMRtert-butyl C30 - 35 (quaternary), 25-30 (methyls)
IR/RamanN-H stretch3100 - 3300
IR/RamanC-H stretch (aromatic)3000 - 3100
IR/RamanC-H stretch (aliphatic)2850 - 3000
IR/RamanC=N/C=C stretch1400 - 1600

Note: This table presents typical ranges for spectroscopic data for substituted imidazoles. The exact values for this compound would depend on the specific computational method and level of theory used.

Advanced Applications in Materials Science and Functional Materials

Integration into Electronic Materials

The imidazole (B134444) scaffold is a promising component in the design of organic electronic materials due to its inherent aromaticity and electron-rich nature. The strategic placement of substituents like the tert-butyl and methyl groups can further modulate these properties.

Development of Materials with Specific Electronic Properties

The electronic characteristics of imidazole derivatives can be fine-tuned by the introduction of various functional groups. The tert-butyl group, known for its steric bulk, can influence molecular packing in the solid state, which in turn affects charge transport. The methyl group, being electron-donating, can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO).

In related research on 1-phenyl-1H-benzo[d]imidazole derivatives, the incorporation of tert-butylcarbazole moieties has been shown to result in materials with high thermal stability and moderate triplet energies, making them suitable as host materials in organic light-emitting diodes (OLEDs). rsc.org For instance, derivatives of 1-phenyl-1H-benzo[d]imidazole with tert-butylcarbazole groups have demonstrated the ability to facilitate bipolar charge transport, a crucial property for efficient OLED performance. rsc.orgresearchgate.net

Table 1: Electronic Properties of Related Imidazole-Based Host Materials

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Triplet Energy (eV)
1-phenyl-1H-benzo[d]imidazole derivative 1-5.8-2.53.32.63
1-phenyl-1H-benzo[d]imidazole derivative 2-5.7-2.63.12.66

Note: Data is based on derivatives of 1-phenyl-1H-benzo[d]imidazole and is intended to be illustrative of the potential properties of 2-tert-butyl-4-methyl-1H-imidazole-containing materials.

Considerations for Organic Semiconductors and Charge Transport Materials

For a material to function effectively as an organic semiconductor, it must exhibit efficient charge transport. The arrangement of molecules in the solid state plays a critical role in this regard. The bulky tert-butyl group in this compound can prevent close π-π stacking, which might be detrimental to charge transport in some architectures. However, it can also enhance solubility and promote the formation of well-ordered thin films, which is beneficial for device fabrication.

Applications in Optical Materials

The imidazole ring is a versatile platform for the development of optical materials, including fluorescent probes and photochromic systems. The substituents on the imidazole core can be used to tailor the absorption and emission properties of the molecule.

Design of Materials with Tailored Optical Properties

The photophysical properties of imidazole derivatives are highly sensitive to their chemical environment and substitution patterns. rsc.org Research on other substituted imidazoles has demonstrated that the introduction of different functional groups can lead to significant shifts in their absorption and fluorescence spectra.

Potential in Fluorescent and Photoreactive Systems

Imidazole derivatives have been investigated for their potential in fluorescent sensing and as components of photoreactive systems. The nitrogen atoms in the imidazole ring can act as proton donors or acceptors, making their fluorescence sensitive to pH. This property is valuable for the development of chemical sensors.

Furthermore, imidazole-containing compounds have been explored as building blocks for photochromic materials, which change their color upon exposure to light. This behavior is based on the reversible isomerization of the molecule between two different states with distinct absorption spectra. While there is no direct research on the photoreactive properties of this compound, the versatility of the imidazole core suggests that such applications could be a future area of investigation.

Polymer Science Applications

The imidazole moiety can be incorporated into polymer chains to impart specific functionalities. The resulting polymers can find applications in diverse areas, from drug delivery to catalysis. While the direct polymerization of this compound has not been extensively reported, its structural features suggest its potential as a monomer or a functional side group in various polymer architectures. The presence of the reactive N-H proton allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques.

The tert-butyl group could enhance the solubility and processability of the resulting polymers, while the methyl group could influence their thermal and electronic properties. The imidazole ring itself can provide sites for metal coordination, hydrogen bonding, and catalytic activity, making polymers containing this moiety attractive for a range of advanced applications.

Use as Monomeric Building Blocks

While direct studies on the polymerization of this compound are not extensively documented, the broader class of functionalized imidazoles serves as versatile monomers for the synthesis of specialty polymers. For instance, the structural analog (2-tert-butyl-1H-imidazol-4-yl)methanol has been utilized as a monomer in the creation of pH-responsive hydrogels. This suggests the potential for this compound to be incorporated into polymer chains, where the imidazole moiety can introduce desirable properties such as pH sensitivity, metal-ion coordination capabilities, and catalytic activity.

The presence of the reactive N-H proton on the imidazole ring allows for its participation in various polymerization reactions, including condensation and ring-opening polymerizations. The tert-butyl and methyl groups would be expected to influence the polymerization process and the properties of the resulting polymer. The bulky tert-butyl group could, for example, increase the rigidity of the polymer backbone and enhance thermal stability, while the methyl group might subtly modify the electronic properties and solubility of the polymer. Functional polymers derived from such substituted imidazoles are promising candidates for applications in sensors, membranes, and smart coatings. vanderbilt.edu

Role as Additives in Polymer Systems

Substituted imidazoles, including derivatives similar to this compound, have found significant application as additives in polymer systems, most notably as curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom of the imidazole ring can initiate the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked thermoset polymer network. The rate of this curing process is influenced by the substituents on the imidazole ring.

Below is a table summarizing the potential roles of this compound as a polymer additive:

PropertyPotential Effect of this compound
Curing Rate Moderated due to steric hindrance from the tert-butyl group.
Pot Life Potentially extended, allowing for better processability.
Thermal Stability May be enhanced due to the incorporation of the rigid imidazole ring.
Mechanical Properties Can be improved through efficient cross-linking.

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and a key principle in the design of advanced materials. This compound possesses the necessary molecular features to participate in self-assembly processes, leading to the formation of supramolecular architectures with potential applications in areas such as crystal engineering and the development of functional frameworks.

Role of Hydrogen Bonding and π-π Stacking Interactions

The self-assembly of this compound is primarily driven by a combination of non-covalent interactions, namely hydrogen bonding and π-π stacking. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing for the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, tapes, or more complex two- and three-dimensional networks.

The aromatic imidazole ring also facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align in a parallel or offset fashion. The strength of these interactions is influenced by the electronic nature of the substituents on the ring. The electron-donating methyl group on this compound can enhance the electron density of the π-system, potentially strengthening these stacking interactions.

Furthermore, the tert-butyl group, while primarily known for its steric bulk, can also participate in weaker C-H···π interactions, further stabilizing the supramolecular assembly. The interplay of these various non-covalent forces dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the solid state.

Construction of Ordered Materials and Frameworks

The predictable and directional nature of the non-covalent interactions involving this compound makes it a promising building block for the construction of ordered materials and frameworks. By carefully controlling the conditions of crystallization or self-assembly, it is possible to guide the formation of specific supramolecular structures with desired topologies and properties.

For example, the imidazole moiety is a well-known ligand in coordination chemistry and can be used to construct metal-organic frameworks (MOFs). rsc.org The nitrogen atoms of the imidazole ring can coordinate to metal ions, forming nodes that are then linked by the organic part of the molecule. The bulky tert-butyl group in this compound could play a crucial role in dictating the porosity and channel structure of the resulting MOF, potentially leading to materials with applications in gas storage, separation, and catalysis.

The principles of crystal engineering can also be applied to design crystalline materials based on this compound with specific physical properties, such as nonlinear optical behavior or specific host-guest capabilities. The ability to form robust hydrogen-bonded networks and π-stacked arrays is central to these endeavors.

Influence of Substituents on Material Properties and Performance

The properties and performance of materials derived from this compound are intrinsically linked to the nature and position of its substituents. The tert-butyl and methyl groups exert both steric and electronic effects that modulate the behavior of the imidazole core and, consequently, the macroscopic properties of the resulting materials.

The tert-butyl group at the 2-position is a bulky, sterically demanding substituent. Its primary influence is to create steric hindrance around the adjacent nitrogen atom and the C2 carbon of the imidazole ring. This steric bulk can:

Modify reactivity: As discussed in the context of epoxy curing, it can slow down reactions by impeding the approach of other molecules.

Influence self-assembly: It can direct the formation of specific supramolecular architectures by preventing certain packing arrangements and favoring others.

Enhance solubility: The nonpolar nature of the tert-butyl group can improve the solubility of the molecule in organic solvents.

Increase thermal stability: The rigid nature of the tert-butyl group can contribute to a higher glass transition temperature and improved thermal stability in polymeric materials.

The methyl group at the 4-position is a small, electron-donating substituent. Its effects are primarily electronic, although it can also have minor steric influences. The methyl group can:

Modulate basicity: By donating electron density to the imidazole ring, it can increase the basicity of the nitrogen atoms, which can affect catalytic activity and the strength of hydrogen bonds.

Enhance π-π stacking: The increased electron density in the aromatic ring can lead to stronger π-π stacking interactions.

Fine-tune solubility: The methyl group can subtly alter the polarity and solubility of the molecule.

The combination of these two substituents on the imidazole ring provides a unique set of properties that can be harnessed in materials science. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the methyl group allows for fine-tuning of reactivity, self-assembly, and the ultimate performance of functional materials.

The following table summarizes the anticipated influence of the substituents on key material properties:

PropertyInfluence of 2-tert-butyl group (Steric Effect)Influence of 4-methyl group (Electronic Effect)
Reactivity Decreased due to steric hindrance.Slightly increased due to electron donation.
Solubility in Organic Solvents Increased.Slightly increased.
Thermal Stability of Polymers Increased due to rigidity.Minor influence.
Strength of π-π Stacking May be sterically hindered but can participate in C-H···π interactions.Increased due to enhanced π-electron density.
Basicity of Imidazole Ring Minor influence.Increased.

Structure Reactivity/functionality Relationships and Future Research Directions

Correlating Structural Modifications of 2-tert-butyl-4-methyl-1H-imidazole with Observed Reactivity and Application Performance

The reactivity of the this compound core is a direct consequence of its substituents. The tert-butyl group at the C2 position exerts significant steric hindrance, which can selectively block or slow down reactions at the adjacent N1 and N3 positions. This steric shielding can be advantageous in directing reactions to the less hindered N-H position or the C5 carbon.

Conversely, the methyl group at the C4 position is electron-donating, increasing the electron density of the imidazole (B134444) ring. This enhances the nucleophilicity of the ring nitrogens and can influence the acidity of the N-H proton. Modifications to these groups would predictably alter the compound's behavior. For instance, replacing the tert-butyl group with smaller alkyl groups would reduce steric hindrance, potentially increasing reaction rates for N-substitution. Swapping the methyl group for an electron-withdrawing group, such as a trifluoromethyl group, would decrease the ring's basicity and alter its reactivity towards electrophiles.

These modifications directly impact performance in applications. In a catalytic context, tuning the size of the C2-substituent can modify the catalytic pocket, influencing substrate selectivity. In materials science, altering the substituents affects intermolecular forces like van der Waals interactions and hydrogen bonding, which are critical for the bulk properties of materials like ionic liquids or polymers.

Structure-Reactivity Correlations for Substituted Imidazoles

Structural ModificationPredicted Effect on ReactivityPotential Impact on Application Performance
Replacing C2-tert-butyl with smaller alkyl group (e.g., methyl)Decreased steric hindrance at N1/N3; potentially faster N-alkylation/acylation rates.In catalysis, may lead to lower selectivity for sterically demanding substrates.
Replacing C4-methyl with electron-withdrawing group (e.g., -CF3)Decreased nucleophilicity and basicity of the imidazole ring; C5-proton becomes more acidic.Could enhance stability in oxidative environments; alters metal-ligand bond strength in catalysts.
Introducing a substituent at C5 (e.g., -Br, -CHO)Provides a new reactive handle for cross-coupling reactions or further derivatization.Allows for covalent attachment to polymer backbones or surfaces for functional material development. sigmaaldrich.comnih.gov
N-alkylation with a long alkyl chainIncreases lipophilicity and modifies solubility.Key modification for creating imidazole-based ionic liquids with tunable properties. rsc.org

Emerging Synthetic Strategies for Highly Substituted Imidazoles

The synthesis of highly substituted imidazoles, including derivatives of this compound, has advanced significantly beyond classical condensation methods. Modern strategies offer greater efficiency, regiocontrol, and functional group tolerance. rsc.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. The van Leusen three-component reaction, for example, is a common strategy, though it is often limited to using tosylmethyl isocyanide (TosMIC) derivatives. acs.org More recent MCRs utilize different catalysts and starting materials to afford tri- and tetrasubstituted imidazoles under mild or even solvent-free conditions, simplifying work-up and improving yields. tandfonline.com

Transition-Metal Catalyzed C-H Functionalization: This powerful technique allows for the direct formation of C-C or C-N bonds at otherwise unreactive C-H positions on the imidazole ring. Copper-mediated oxidative C-H functionalization has emerged as a cost-effective and environmentally benign method for synthesizing highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters. nih.gov This approach avoids the need for pre-functionalized substrates, making it a more atom-economical process.

Novel Catalytic Systems: Researchers are exploring a range of catalysts to improve imidazole synthesis. Ruthenium(II) complexes, for instance, have been successfully employed as catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. bohrium.com Additionally, metal-free approaches, sometimes utilizing ionic liquids or proceeding without any catalyst, are gaining traction as part of a shift towards greener chemistry. acs.orgfrontiersin.org

Unexplored Areas of Chemical Transformation and Derivatization

While the fundamental reactivity of the imidazole core is well-documented, specific transformations for this compound remain largely unexplored. The unique steric and electronic profile of this molecule opens up several avenues for future research.

Selective C5 Functionalization: The C5 position is the most likely site for electrophilic substitution. A systematic study of halogenation, nitration, and Friedel-Crafts-type reactions at this position, and the subsequent use of these new derivatives in cross-coupling chemistry, is a promising research area.

Metalation and Derivatization: Deprotonation of the N-H followed by quenching with various electrophiles is a standard method for N-functionalization. However, the potential for C-H metalation at the C5 position, possibly directed by the N1-substituent after initial N-alkylation, could provide access to a new range of C5-substituted isomers that are otherwise difficult to synthesize.

Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, although this is less common than simple substitution. Investigating its reactivity as a diene or dienophile under thermal or photochemical conditions could lead to novel fused heterocyclic systems with unique three-dimensional structures.

Potential for Novel Catalytic Systems Based on the Imidazole Core

The imidazole scaffold is a cornerstone of modern catalysis, primarily through its role as a precursor to N-Heterocyclic Carbenes (NHCs). NHCs are powerful ligands for transition metals, prized for their strong σ-donating ability and the tunable steric and electronic properties they confer upon the metal center.

Deprotonation of an N,N'-disubstituted imidazolium (B1220033) salt derived from this compound would generate an NHC with a distinct profile. The bulky tert-butyl group at C2 would create a sterically hindered environment around the coordinated metal, which is often beneficial for promoting reductive elimination and enhancing catalytic turnover. This steric bulk can also impart high selectivity in reactions like olefin metathesis or cross-coupling. The C4-methyl and the other wingtip group on the second nitrogen would fine-tune the electronic properties of the ligand. Designing and synthesizing a library of such NHC ligands from the this compound core could lead to highly active and selective catalysts for a variety of organic transformations.

Furthermore, the imidazole moiety itself can act as a ligand or as part of a larger ligand structure in catalytic complexes, as demonstrated by ruthenium-based systems used for imidazole synthesis. bohrium.com

Design of Next-Generation Functional Materials Incorporating the this compound Moiety

The unique properties of the this compound moiety make it an attractive building block for advanced functional materials.

Ionic Liquids (ILs): Imidazolium-based ILs are among the most common. By N-alkylating this compound with various alkyl chains and pairing it with different anions, a new family of ILs can be created. The tert-butyl and methyl groups would influence the packing of the ions, affecting key properties like melting point, viscosity, and thermal stability. These custom-designed ILs could find use as green solvents or as electrolytes in electrochemical devices. rsc.org

Polymers and Porous Materials: The imidazole derivative can be functionalized with polymerizable groups (e.g., vinyl or styryl) or with multiple reactive handles to be incorporated into polymer chains or metal-organic frameworks (MOFs). In polymers, the imidazole unit can introduce sites for metal coordination, hydrogen bonding, or pH-responsiveness. In MOFs, it can serve as a robust linker, where the tert-butyl group helps to create and control the size of pores within the material, a critical feature for applications in gas storage and separation.

Optoelectronic Materials: The incorporation of main group elements like those in the imidazole ring into π-conjugated systems is a key strategy for developing organic optoelectronic materials. researchgate.net While simple imidazoles may not be strongly emissive, their derivatives can be incorporated into larger conjugated structures to tune electronic energy levels, enhance charge transport, and improve the performance of devices like Organic Light-Emitting Diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-tert-butyl-4-methyl-1H-imidazole with high purity?

  • Methodological Answer : The synthesis typically involves multi-step strategies, starting with the formation of the imidazole core followed by regioselective alkylation. For introducing the tert-butyl group, nucleophilic substitution or Friedel-Crafts alkylation under reflux conditions (e.g., using tert-butyl bromide and Lewis acids like AlCl₃) is effective . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) . Key intermediates should be validated using TLC and mass spectrometry to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3100 cm⁻¹ and C-H vibrations for tert-butyl at ~2960 cm⁻¹) .
  • NMR : ¹H NMR resolves methyl (δ 1.3–1.5 ppm for tert-butyl) and aromatic protons (δ 7.0–7.5 ppm for imidazole ring). ¹³C NMR confirms substituent positions (e.g., tert-butyl carbons at δ 28–32 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .

Q. How does the tert-butyl group influence the solubility and stability of this compound?

  • Methodological Answer : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, chloroform). Stability under acidic conditions can be tested via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Comparative studies with non-tert-butyl analogs show a 30–40% increase in thermal stability (TGA/DSC analysis) .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group modulate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group creates steric hindrance, reducing accessibility to the imidazole N-3 position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80°C in toluene/EtOH (3:1). Kinetic studies show a 50% slower reaction rate compared to unsubstituted imidazoles due to hindered catalyst approach . Computational modeling (DFT at B3LYP/6-31G* level) quantifies steric energy contributions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines). Standardize testing using:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • SAR analysis : Compare logP (tert-butyl increases hydrophobicity by ~1.5 units) and IC₅₀ values. For example, methyl substitution at C-4 enhances antifungal activity 3-fold compared to C-5 analogs .

Q. Can hydrogen bonding patterns of this compound predict its crystal packing behavior?

  • Methodological Answer : Graph set analysis (Etter’s rules) of single-crystal XRD data identifies motifs like N–H⋯N chains (graph set C(4) ) and C–H⋯π interactions. The tert-butyl group disrupts planar stacking, favoring monoclinic (P2₁/c) over orthorhombic systems. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H⋯H = 65%, N⋯H = 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.